
Quinazoline-8-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinazoline-8-carboxamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by a quinazoline core structure, which consists of a fused benzene and pyrimidine ring system. The presence of a carboxamide group at the 8th position of the quinazoline ring enhances its chemical reactivity and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinazoline-8-carboxamide typically involves the cyclization of anthranilic acid derivatives with formamide or its equivalents. One common method is the Niementowski synthesis, where anthranilic acid reacts with formamide under acidic conditions to form the quinazoline ring . Another approach involves the use of isatoic anhydride and amines, followed by cyclization to yield the desired this compound .
Industrial Production Methods
Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms has been explored to optimize the production process. These methods allow for precise control over reaction conditions, leading to efficient and cost-effective production .
Chemical Reactions Analysis
Types of Reactions
Quinazoline-8-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the carboxamide group and the electron-rich quinazoline ring .
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions include various substituted quinazoline derivatives, which exhibit diverse biological activities. For example, oxidation can yield quinazoline-8-carboxylic acid, while reduction can produce this compound derivatives with different substituents .
Scientific Research Applications
Mechanism of Action
The mechanism of action of quinazoline-8-carboxamide involves its interaction with specific molecular targets and pathways. It primarily acts as an inhibitor of enzymes such as kinases, which play crucial roles in cell signaling and regulation . By binding to the active sites of these enzymes, this compound disrupts their normal function, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells . Additionally, it modulates various signaling pathways involved in inflammation and immune response .
Comparison with Similar Compounds
Quinazoline-8-carboxamide can be compared with other similar compounds, such as quinoline-8-carboxamide and quinazoline-2-carboxamide. While all these compounds share a quinazoline core structure, their biological activities and chemical reactivities differ due to variations in the position and nature of the substituents .
Quinoline-8-carboxamide: This compound has a quinoline core structure and exhibits different pharmacological properties compared to this compound.
Quinazoline-2-carboxamide: The carboxamide group at the 2nd position of the quinazoline ring alters its chemical reactivity and biological activity, making it distinct from this compound.
Conclusion
This compound is a compound of significant interest due to its diverse chemical reactivity and potential applications in various scientific fields. Its unique structure and biological activities make it a valuable target for further research and development in medicinal chemistry, biology, and industry.
Properties
Molecular Formula |
C9H7N3O |
|---|---|
Molecular Weight |
173.17 g/mol |
IUPAC Name |
quinazoline-8-carboxamide |
InChI |
InChI=1S/C9H7N3O/c10-9(13)7-3-1-2-6-4-11-5-12-8(6)7/h1-5H,(H2,10,13) |
InChI Key |
GYBHRTQLUQOYID-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CN=CN=C2C(=C1)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-chloro-1H-pyrazolo[4,3-d]pyrimidin-5-amine](/img/structure/B11915287.png)

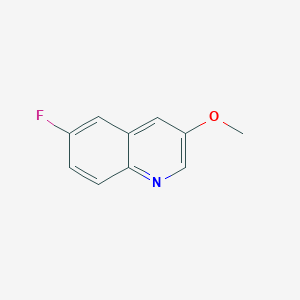
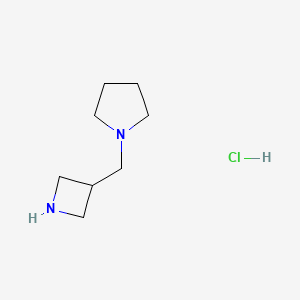
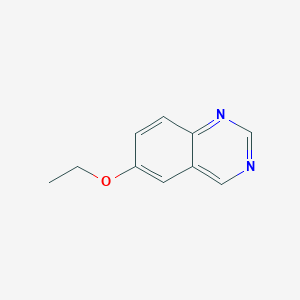
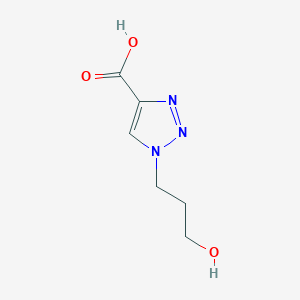
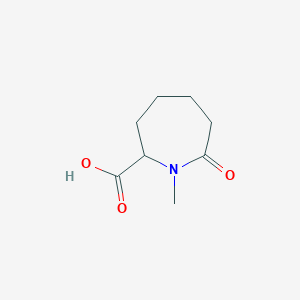

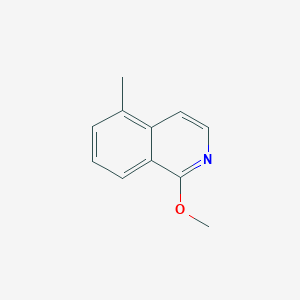

![trans-5-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-ol](/img/structure/B11915352.png)

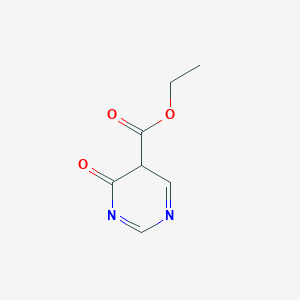
![4-Chloropyrimido[5,4-d]pyrimidine](/img/structure/B11915364.png)
